(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone
説明
This compound is a pyrazole-based methanone derivative featuring dual 3-fluorobenzyl substituents and a 4-methylpiperazine moiety. The structural complexity arises from the pyrazole core substituted at positions 1 and 3 with 3-fluorobenzyl groups, while the 4-position is linked to a 4-methylpiperazine via a ketone bridge. Such substitutions are common in medicinal chemistry for optimizing pharmacokinetic properties and target selectivity, particularly in kinase inhibitors or CNS-targeted agents . The fluorine atoms enhance metabolic stability and lipophilicity, while the piperazine group may contribute to solubility and receptor interactions .
特性
IUPAC Name |
[3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazol-4-yl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F2N4O2/c1-27-8-10-28(11-9-27)23(30)21-15-29(14-17-4-2-6-19(24)12-17)26-22(21)31-16-18-5-3-7-20(25)13-18/h2-7,12-13,15H,8-11,14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYQSIBGOFVDII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone , identified by its CAS number 1013755-90-2, is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 433.4 g/mol. The structure features a pyrazole ring substituted with fluorobenzyl groups and a piperazine moiety, which may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 433.4 g/mol |
| CAS Number | 1013755-90-2 |
Mechanisms of Biological Activity
Research into the biological activity of pyrazole derivatives suggests several potential mechanisms:
- Enzyme Inhibition : Pyrazole compounds often act as inhibitors of various enzymes, including those involved in cancer metabolism and inflammation.
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.
- Antimicrobial Activity : Some pyrazole derivatives exhibit antimicrobial properties, potentially through disrupting bacterial cell wall synthesis or inhibiting metabolic pathways.
Anticancer Activity
A study evaluated the anticancer properties of various pyrazole derivatives, including the one . The compound showed significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins in treated cells.
Antimicrobial Properties
In vitro studies demonstrated that the compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting potential for development as an antimicrobial agent.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with related pyrazole derivatives was conducted:
| Compound Name | Anticancer IC50 (µM) | Antibacterial MIC (µg/mL) |
|---|---|---|
| (1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone | 15 | 32 (S. aureus) |
| Pyrazole Derivative A | 10 | 16 (S. aureus) |
| Pyrazole Derivative B | 20 | 64 (E. coli) |
類似化合物との比較
Comparison with Similar Compounds
The compound belongs to a class of pyrazole-piperazine hybrids, which are structurally compared below with analogs from literature:
Table 1: Structural and Functional Comparison
Key Observations
Fluorine Substitution: The target compound uses 3-fluorobenzyl groups, unlike the 4-fluorobenzyl in Compound 23 . This positional isomerism may alter steric interactions and electronic effects, impacting target binding. Fluorine in the benzyl group enhances metabolic stability compared to non-fluorinated analogs (e.g., benzimidazole derivatives in ).
Piperazine vs. Piperidine :
- The 4-methylpiperazine in the target compound differs from the piperidine in , which may influence solubility and conformational flexibility. Piperazine’s tertiary nitrogen allows for stronger hydrogen bonding in receptor pockets .
Core Heterocycle :
- Pyrazole (target) vs. triazole () vs. benzimidazole (): Pyrazole’s lower basicity compared to benzimidazole may reduce off-target interactions, while triazole’s sulfur atom in confers redox activity.
Compound 23’s anticancer activity highlights pyrazole-piperazine hybrids’ versatility .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield and purity?
The synthesis involves multi-step organic reactions. A validated approach includes:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-keto esters under acidic conditions .
- Step 2 : Introduction of 3-fluorobenzyl groups via nucleophilic substitution or Mitsunobu reactions, using 3-fluorobenzyl chloride/bromide and catalysts like triethylamine .
- Step 3 : Coupling the pyrazole intermediate with 4-methylpiperazine via a carbamate or amide bond formation, optimized using coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Optimization : Use continuous flow reactors for scalable synthesis and HPLC-guided purification (>95% purity) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substitution patterns (e.g., fluorobenzyl proton signals at δ 7.2–7.4 ppm, piperazine methyl at δ 2.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 494.215) .
- HPLC : Monitor purity using C18 columns (ACN/water gradient, retention time ~12.5 min) .
- X-ray Crystallography : Resolve stereochemistry and bond angles (e.g., pyrazole-piperazine dihedral angle ~85°) .
Q. How should initial biological screening assays be designed to assess pharmacological potential?
- Enzyme Inhibition : Test against kinases (e.g., PI3K, EGFR) using fluorescence-based assays (IC determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges 1–100 µM .
- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify critical functional groups?
- Functional Group Variation : Synthesize analogs with substituent changes (e.g., replace 3-fluorobenzyl with 4-fluorobenzyl or non-fluorinated groups) .
- Biological Testing : Compare IC values across analogs to pinpoint groups enhancing activity (e.g., fluorination improves membrane permeability ).
- Computational Modeling : Use molecular docking (AutoDock Vina) to correlate substituent effects with target binding affinity (e.g., fluorobenzyl interactions with hydrophobic kinase pockets) .
Q. What methodologies resolve contradictions in biological activity across experimental models?
- Orthogonal Assays : Validate cytotoxicity results using both MTT and clonogenic assays to rule out false positives .
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to explain discrepancies between in vitro and in vivo efficacy .
- Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm direct target binding in complex biological matrices .
Q. Which computational and experimental strategies predict and validate target interactions?
- Molecular Dynamics Simulations : Simulate binding stability (GROMACS) to identify key residues (e.g., piperazine interactions with ATP-binding sites) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K values) for hypothesized targets .
- CRISPR-Cas9 Knockout Models : Validate target relevance by comparing activity in wild-type vs. gene-edited cell lines .
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